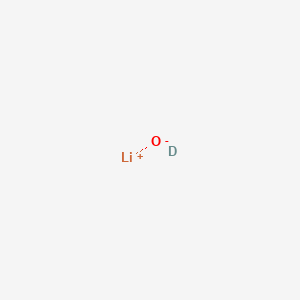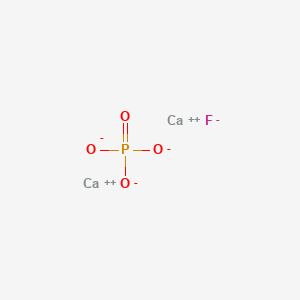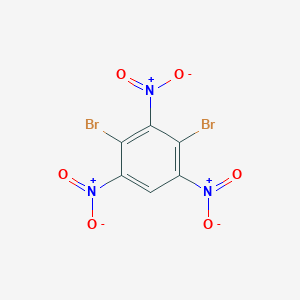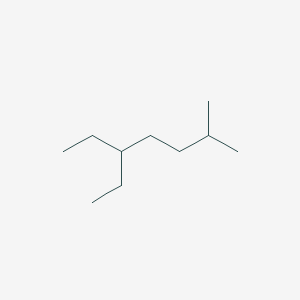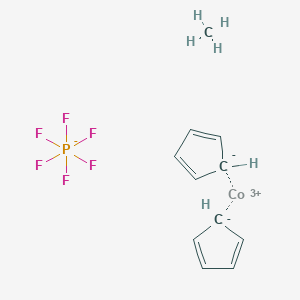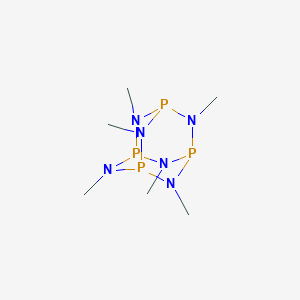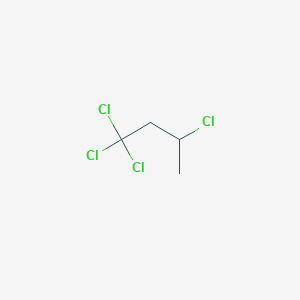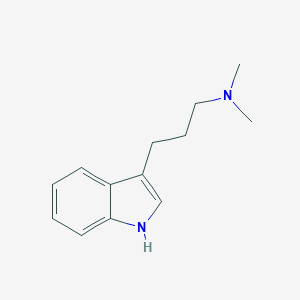
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, also known as 3,3-DMT or 3-Desoxy-Dimethyltryptamine, is a chemical compound that belongs to the tryptamine family. This compound has gained significant attention in recent years due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, which can lead to altered states of consciousness.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine are still being studied. However, it has been found to have a similar effect on the brain as other tryptamines, leading to altered states of consciousness and changes in perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine in lab experiments is its similarity to other tryptamines, which allows for comparison studies. However, due to its psychoactive effects, caution must be taken when handling and using this compound.
Orientations Futures
There are several future directions for the study of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of research is its potential use in the study of consciousness and altered states of consciousness. Additionally, further studies on the mechanism of action and biochemical and physiological effects of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine are needed to fully understand its potential uses in scientific research.
Conclusion:
In conclusion, 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential uses of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine in scientific research.
Méthodes De Synthèse
The synthesis of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a complex process that involves several steps. The first step is the synthesis of indole-3-acetaldehyde, which is then reacted with N,N-dimethylpropan-1-amine to yield 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine has been studied for its potential use in scientific research. It has been shown to have psychoactive effects similar to other tryptamines such as psilocybin and DMT. This compound has also been found to have anti-inflammatory and neuroprotective properties.
Propriétés
Numéro CAS |
13117-35-6 |
|---|---|
Nom du produit |
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3 |
Clé InChI |
QHNWPRMHGXRBAO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CNC2=CC=CC=C21 |
SMILES canonique |
CN(C)CCCC1=CNC2=CC=CC=C21 |
Autres numéros CAS |
13117-35-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
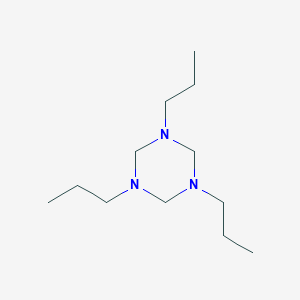
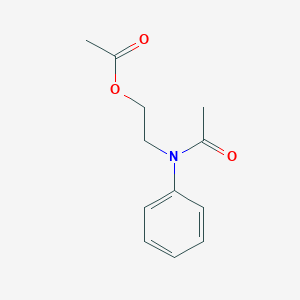
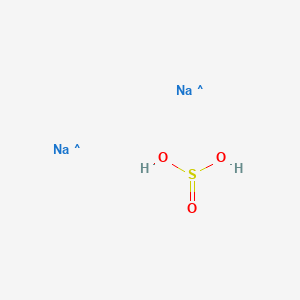
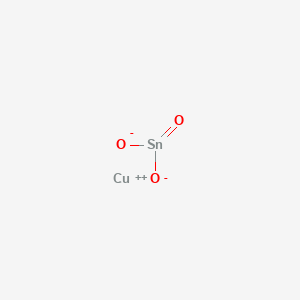
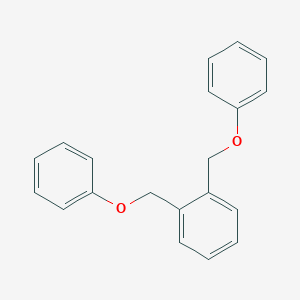
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
